Palladium(II) cyanide

Übersicht

Beschreibung

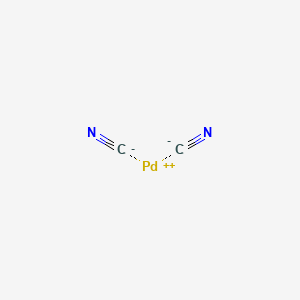

Palladium(II) cyanide is a chemical compound with the formula Pd(CN)₂. It is composed of palladium in the +2 oxidation state and cyanide ions. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

Direct Combination: this compound can be synthesized by directly combining palladium(II) chloride with potassium cyanide in an aqueous solution.

Precipitation Method: Another method involves the precipitation of this compound from a solution containing palladium(II) ions and cyanide ions under controlled pH conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced through controlled chemical reactions involving palladium salts and cyanide sources. The process requires careful handling and disposal of cyanide due to its toxicity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form palladium(IV) compounds.

Reduction: Reduction reactions can convert this compound to palladium metal or lower oxidation state palladium compounds.

Substitution: this compound can participate in substitution reactions where cyanide ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: Reducing agents like hydrogen gas or sodium borohydride.

Substitution: Various ligands and solvents depending on the desired product.

Major Products Formed:

Palladium(IV) compounds from oxidation.

Palladium metal or palladium(0) complexes from reduction.

Various palladium-ligand complexes from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Organic Synthesis

Palladium(II) cyanide serves as a catalyst in several organic reactions, notably in the cyanation of aryl halides. This reaction is crucial for synthesizing aryl nitriles, which are valuable intermediates in pharmaceuticals and agrochemicals. The palladium-catalyzed cyanation has gained prominence due to its efficiency and selectivity compared to traditional methods.

- Cyanation of Aryl Halides : this compound can facilitate the conversion of aryl bromides and iodides into their corresponding nitriles using potassium cyanide (KCN) under mild conditions. This method is particularly advantageous for substrates that are sensitive to harsh reaction conditions .

- Mechanistic Insights : The catalytic cycle involves the formation of an arylpalladium complex that reacts with cyanide ions, leading to the release of nitriles. Studies have shown that palladium complexes exhibit high reactivity and selectivity in these transformations, making them suitable for industrial applications .

1.2 Heterogeneous Catalysis

When supported on various materials, this compound can enhance catalytic activity in hydrogenation and other reactions. For instance, palladium nanoparticles supported on silica or zeolites have been utilized for efficient hydrogenation reactions due to their high surface area and reactivity .

Metal Recovery Processes

2.1 Solvent Extraction Techniques

This compound plays a significant role in the extraction of palladium from alkaline cyanide solutions. Recent studies have demonstrated effective methods for recovering palladium using novel extractants:

- Dodecyl Dimethyl-2-Phenoxyethyl Ammonium Bromide (DDPB) : This extractant has been shown to achieve over 98% extraction efficiency of Pd(II) from alkaline solutions. The process involves optimizing parameters such as pH, phase ratio, and contact time to maximize recovery rates .

- Microemulsion Systems : Innovative microemulsion systems have been developed for the selective recovery of palladium from cyanide media. These systems utilize ionic liquids to facilitate anion exchange processes, maintaining high recovery rates even after multiple extraction cycles .

Material Synthesis

3.1 Coordination Polymers

This compound can form coordination polymers that exhibit unique structural properties. These materials have potential applications in areas such as catalysis and materials science due to their tunable properties:

- Nanocrystalline Structures : Research indicates that Pd(CN)₂ forms nanocrystalline sheets with specific bond lengths and structural characteristics that can be manipulated for various applications .

- Synthesis of Alkenyl Nitriles : this compound has been demonstrated to facilitate the synthesis of alkenyl nitriles from olefins, showcasing its versatility as a catalyst beyond traditional roles .

Summary Table of Applications

Wirkmechanismus

The mechanism by which palladium(II) cyanide exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer processes. Its molecular targets and pathways include metalloproteins and enzymes where palladium can replace native metal ions, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Palladium(II) chloride (PdCl₂)

Palladium(II) oxide (PdO)

Palladium(II) acetate (Pd(OAc)₂)

Uniqueness: Palladium(II) cyanide is unique due to its strong affinity for cyanide ligands, which imparts distinct reactivity compared to other palladium compounds. Its toxicity and reactivity also set it apart from other palladium-based materials.

Biologische Aktivität

Palladium(II) cyanide, a complex of palladium and cyanide, has garnered attention in various fields due to its biological activity and potential applications. This article delves into its biological effects, mechanisms of action, and relevant research findings.

This compound is represented by the formula Pd(CN)₂. It forms stable complexes with cyanide ligands, which can influence its reactivity and biological interactions. The coordination chemistry of palladium allows it to interact with various biological macromolecules, including proteins and nucleic acids.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- This compound has been shown to inhibit key enzymes involved in cellular metabolism. For instance, it can bind to cytochrome c oxidase, disrupting the electron transport chain, which is crucial for ATP production in aerobic organisms .

- It also affects the activity of enzymes such as creatine kinase and prolyl hydroxylase, leading to impaired cellular functions .

- DNA Interaction :

-

Cyanide Toxicity :

- The cyanide component of this compound is highly toxic, acting as a mitochondrial poison. It binds to iron in cytochrome c oxidase, preventing oxygen utilization and ultimately leading to cellular hypoxia . Symptoms of cyanide poisoning include rapid breathing, confusion, and potentially death if exposure is high .

Toxicological Data

The toxicity of this compound is influenced by both the palladium and cyanide components. Key findings include:

- Lethal Dose : The lethal dose for cyanide salts ranges from 200 to 300 mg for an adult human .

- Health Effects : Short-term exposure can cause severe neurological and cardiovascular effects, while chronic exposure may lead to organ damage, particularly in the liver and kidneys .

Table 1: Summary of Biological Effects

Case Study: Enzyme Interaction

In a study examining the interaction between this compound and cytochrome c oxidase, it was found that palladium ions could effectively displace essential metal ions in the enzyme's active site, leading to a significant decrease in enzyme activity. This was demonstrated through spectroscopic methods that monitored changes in enzyme kinetics upon exposure to varying concentrations of this compound.

Eigenschaften

IUPAC Name |

palladium(2+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Pd/c2*1-2;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDASSWBZWFFNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062113 | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-66-7 | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium dicyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Palladium(II) cyanide interact with organic molecules, particularly alkynes?

A1: Research suggests that this compound can participate in oxidative addition reactions with the B-CN bond of cyanoboranes. [] This interaction generates a borylthis compound complex. Interestingly, in the presence of alkynes, the complex facilitates the insertion of the C-C triple bond into the B-Pd bond. This insertion ultimately leads to the formation of (2-borylalkenyl)this compound complexes. []

Q2: Can you provide details on the structural characteristics of this compound complexes?

A2: this compound readily forms complexes with ligands like ammonia and phosphines. For example, cis-diamminedicyanopalladium(II), with the formula Pd(CN)2(NH3)2, exhibits a square-planar coordination geometry around the palladium atom. [] This structure is stabilized by N-H...N hydrogen bonds between neighboring molecules. [] Further research has explored Palladium(II)-cyanide-phosphine complexes, adding to the understanding of its coordination chemistry. []

Q3: What catalytic properties make this compound interesting for synthetic applications?

A3: this compound demonstrates catalytic activity in the cyanoboration of alkynes. [] Mechanistic studies reveal that the reaction proceeds through a reversible oxidative addition of the B-CN bond to the palladium center, followed by alkyne insertion and reductive elimination to yield the desired product. [] The presence of trimethylphosphine ligands has been observed to influence the rate of the reductive elimination step in this catalytic cycle. []

Q4: Are there any studies exploring the coordination of organic bases with this compound?

A4: Yes, research dating back to the mid-20th century explored the coordination of organic bases with this compound. [] While the specific findings are not detailed in the provided abstracts, this research highlights the historical interest in understanding the reactivity and coordination chemistry of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.